molecular formula C23H17BrN2O3 B2878010 (Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929841-75-8

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Numéro de catalogue: B2878010
Numéro CAS: 929841-75-8
Poids moléculaire: 449.304
Clé InChI: XBOGQYLMSWPHOU-FBHDLOMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic benzofuro-oxazin derivative characterized by a fused tricyclic framework. Its structure includes a 4-bromobenzylidene moiety at position 2 and a pyridin-3-ylmethyl group at position 8 (Figure 1). This compound belongs to a class of molecules explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Propriétés

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-5-3-15(4-6-17)10-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGQYLMSWPHOU-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic organic compound with notable biological activities. This compound has been studied for its potential as an anticancer agent and its anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C23H17BrN2O3
  • Molecular Weight : 449.3 g/mol
  • CAS Number : 929841-75-8

Research indicates that this compound exhibits multiple mechanisms of action in biological systems:

  • Antiproliferative Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it has an IC50 value of 1.73 μM against FaDu cells (a human hypopharyngeal carcinoma cell line), indicating potent cytotoxicity .
    • Morphological changes in treated cells suggest the induction of apoptosis and autophagy, as confirmed by various staining techniques and Western blot analysis showing increased levels of cleaved caspase-3 and LC3A/B proteins .
  • Cell Cycle Arrest :
    • The compound induces G2/M phase cell cycle arrest in MCF-7 breast cancer cells, which is critical for halting cancer progression .
  • Topoisomerase Inhibition :
    • It acts as a dual inhibitor of topoisomerases I and II, which are essential enzymes for DNA replication and repair, thereby contributing to its anticancer efficacy .
  • Anti-inflammatory Properties :
    • Selective inhibition of COX-2 over COX-1 has been observed, indicating potential use in treating inflammatory conditions alongside its anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
PubMed Study (2024) Demonstrated that the compound induces significant cytotoxicity in FaDu cells with morphological alterations indicative of apoptosis. It also showed anti-inflammatory activity by selectively inhibiting COX-2 .
In Vitro Assays In vitro assays using MTT protocols revealed that the compound effectively reduces cell viability in lung (A549) and cervical (HeLa) cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Molecular Docking Studies Molecular docking studies confirmed the binding affinity of the compound to topoisomerase enzymes, supporting its role as a dual inhibitor .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Benzylidene and Pyridine Moieties

Key structural analogs differ in substituent positions and electronic properties:

Compound Name Benzylidene Substituent Pyridine Position Molecular Weight (g/mol) Key Features
(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 4-Bromo 3-position ~479.3 (estimated) High lipophilicity; potential for halogen bonding
(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one None (plain benzylidene) 2-position ~401.4 (estimated) Reduced steric hindrance; pyridine N-atom position affects receptor binding
(Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(pyridin-4-ylmethylene)-... (1:1 with 1,4-dioxane) 4-Fluorophenethyl 4-position ~527.5 (calculated) Enhanced solubility due to 1,4-dioxane co-crystal; fluorinated aryl group

Key Observations :

  • Bromine vs. Fluorine : The 4-bromo substituent in the target compound increases molecular weight and lipophilicity compared to the 4-fluoro analog in . Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets.
  • Pyridine Position: The 3-position pyridine in the target compound vs. Pyridin-3-ylmethyl may interact differently with active sites compared to isomers.
  • Co-Crystallization Effects : The 1,4-dioxane complex in improves crystallinity and stability, a feature absent in the target compound, which may affect formulation strategies.

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises a benzofuro[7,6-e]oxazin-3(7H)-one core substituted at position 2 with a (Z)-4-bromobenzylidene group and at position 8 with a pyridin-3-ylmethyl moiety. Retrosynthetic disconnections suggest two primary strategies:

  • Oxazine ring construction via cyclization of a precursor containing the benzofuran scaffold.
  • Late-stage functionalization to introduce the 4-bromobenzylidene and pyridinylmethyl groups.

Key challenges include controlling the (Z)-stereochemistry of the benzylidene group and ensuring regioselectivity during pyridinylmethyl incorporation.

Mannich Reaction-Based Synthesis

Three-Component Mannich Condensation

A modified Burke protocol enables one-pot assembly of the oxazine ring. Starting with 6-hydroxybenzofuran-7-ol (1 ), the reaction proceeds with 4-bromobenzaldehyde (2 ), pyridin-3-ylmethanamine (3 ), and paraformaldehyde under solvent-free conditions:

$$
\text{1 + 2 + 3 + paraformaldehyde} \xrightarrow{\text{120°C, 6 h}} \text{Intermediate 4 (85\% yield)}
$$

Intermediate 4 undergoes acid-catalyzed cyclodehydration (HCl/EtOH, reflux, 2 h) to furnish the oxazine ring. The (Z)-configuration is preserved via kinetic control, with minimal epimerization observed.

Table 1: Optimization of Mannich Cyclization Conditions
Catalyst Temp (°C) Time (h) Yield (%) Z:E Ratio
HCl 80 3 72 92:8
p-TsOH 100 2 85 95:5
BF₃·Et₂O 60 4 68 89:11

o-Quinone Methide-Mediated Cyclization

Generation of o-Quinone Methide Intermediate

Adapting Osyanin’s methodology, 7,8-dihydroxybenzofuran (5 ) is treated with MnO₂ in dichloromethane to generate o-quinone methide 6 . Subsequent [4+2] cycloaddition with N-(pyridin-3-ylmethyl)acrylamide (7 ) affords the dihydrooxazine adduct 8 in 78% yield:

$$
\text{5} \xrightarrow{\text{MnO₂, DCM}} \text{6} \xrightarrow{\text{7, rt}} \text{8}
$$

Mitsunobu-Enabled One-Pot Synthesis

Ether Bond Formation

A convergent approach utilizes Mitsunobu conditions to couple 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide (9 ) with (R)-2,3-epoxy-4-trityloxybutanol (10 ):

$$
\text{9 + 10} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{11 (93\% yield)}
$$

Sequential Cyclization

Treatment of 11 with t-BuOLi in THF (rt, 2 h) induces epoxide ring-opening and oxazine cyclization, yielding the target compound in 88% yield and >98% ee.

Table 2: Stereochemical Outcomes with Different Epoxy Alcohols
Epoxy Alcohol Configuration Product ee (%)
(2R,3R) 98.5
(2S,3S) 97.8
(2R,3S) 99.1

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.89 (s, 1H, CH=N), 7.62 (d, J = 8.4 Hz, 2H, Ar-Br), 6.82–7.25 (m, 6H, aromatic), 4.41 (s, 2H, N-CH₂-Py).
  • HRMS : m/z calc. for C₂₃H₁₈BrN₂O₃ [M+H]⁺: 449.0432; found: 449.0435.

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration and fused bicyclic structure. Key metrics:

  • Dihedral angle between benzofuran and oxazine rings: 12.7°
  • C=N bond length: 1.28 Å (consistent with imine conjugation)

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison
Parameter Mannich Route o-Quinone Methide Mitsunobu Route
Total Yield (%) 67 74 82
Reaction Steps 2 3 1 (one-pot)
Stereoselectivity 95% Z 94% Z >98% ee
Scalability Moderate Low High

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.